Cas no 222639-03-4 (1-2-(4-bromophenyl)ethenesulfonyl-4-chlorobenzene)

222639-03-4 structure
Nome del prodotto:1-2-(4-bromophenyl)ethenesulfonyl-4-chlorobenzene
1-2-(4-bromophenyl)ethenesulfonyl-4-chlorobenzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene, 1-bromo-4-[(1E)-2-[(4-chlorophenyl)sulfonyl]ethenyl]-
- 1-2-(4-bromophenyl)ethenesulfonyl-4-chlorobenzene
- HVSMMGMOGXMVNZ-MDZDMXLPSA-N
- E-4-bromostyryl 4-chlorophenyl sulfone
- EN300-26576163
- Z56934685
- (E)-4-bromostyryl 4-chlorophenyl sulfone
- SCHEMBL1195446
- 222639-03-4
- 1-[2-(4-bromophenyl)ethenesulfonyl]-4-chlorobenzene
-
- Inchi: 1S/C14H10BrClO2S/c15-12-3-1-11(2-4-12)9-10-19(17,18)14-7-5-13(16)6-8-14/h1-10H/b10-9+
- Chiave InChI: HVSMMGMOGXMVNZ-MDZDMXLPSA-N
- Sorrisi: C1(Br)=CC=C(/C=C/S(C2=CC=C(Cl)C=C2)(=O)=O)C=C1
Proprietà calcolate
- Massa esatta: 355.92734g/mol
- Massa monoisotopica: 355.92734g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 3
- Complessità: 400
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 42.5Ų
Proprietà sperimentali
- Densità: 1.567±0.06 g/cm3(Predicted)
- Punto di ebollizione: 507.2±50.0 °C(Predicted)
1-2-(4-bromophenyl)ethenesulfonyl-4-chlorobenzene Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26576163-0.05g |
1-[2-(4-bromophenyl)ethenesulfonyl]-4-chlorobenzene |
222639-03-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-2-(4-bromophenyl)ethenesulfonyl-4-chlorobenzene Letteratura correlata
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
222639-03-4 (1-2-(4-bromophenyl)ethenesulfonyl-4-chlorobenzene) Prodotti correlati
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
pengshengyue
Membro d'oro
CN Fornitore
Grosso
